molecular formula C10H14N2O4 B14397523 2,2-Dinitroadamantane CAS No. 88381-75-3

2,2-Dinitroadamantane

Cat. No.: B14397523
CAS No.: 88381-75-3
M. Wt: 226.23 g/mol
InChI Key: LLYKIMPMZLMAOC-UHFFFAOYSA-N
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Description

2,2-Dinitroadamantane is an organic compound with the molecular formula C10H14N2O4. It belongs to the class of adamantane derivatives, which are known for their rigid, cage-like structures. This compound is particularly notable for its high density and energetic properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 2,2-Dinitroadamantane typically involves the nitration of adamantane derivatives. One common method is the reaction of adamantane with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the 2,2-positions on the adamantane skeleton . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,2-Dinitroadamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dinitroadamantane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives and as a model compound for studying cage-like structures.

    Biology: Research has explored its potential as a scaffold for drug design, particularly in antiviral and anticancer therapies.

    Medicine: Its derivatives are investigated for their pharmacological properties, including antiviral and neuroprotective effects.

    Industry: Due to its high energy density, it is studied for potential use in energetic materials and explosives.

Mechanism of Action

The mechanism by which 2,2-Dinitroadamantane exerts its effects is primarily related to its structural properties. The rigid, cage-like structure allows for high stability and specific interactions with molecular targets. In biological systems, its derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2,2-Dinitroadamantane can be compared with other nitro-substituted adamantane derivatives, such as 1,3,5,7-tetranitroadamantane and 2,2,6,6-tetranitroadamantane. These compounds share similar structural features but differ in the number and positions of nitro groups, which influence their density, stability, and energetic properties . The unique positioning of nitro groups in this compound contributes to its specific reactivity and applications.

Conclusion

This compound is a compound of significant interest due to its unique structural and energetic properties. Its synthesis, reactivity, and applications span multiple scientific disciplines, making it a valuable subject for ongoing research and development.

Properties

CAS No.

88381-75-3

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2,2-dinitroadamantane

InChI

InChI=1S/C10H14N2O4/c13-11(14)10(12(15)16)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2

InChI Key

LLYKIMPMZLMAOC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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